1-Ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride
Description
Historical Background and Discovery
The synthesis of 1-ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride represents a milestone in the evolution of benzimidazole-piperidine hybrid compounds. While benzimidazole derivatives have been studied since the 1940s for their structural resemblance to purines, this specific compound emerged from systematic structure-activity relationship (SAR) studies in the late 20th century. Patent CA2100503C (1998) laid critical groundwork by demonstrating methods for N-alkylation and etherification of benzimidazole-piperidine systems. The compound's first documented synthesis likely occurred circa 2010, as evidenced by PubChem records (CID 45786706) showing creation dates in June 2010.
Key synthetic milestones include:
- Core formation : Condensation of o-phenylenediamine with orthoesters, followed by selective ethylation at the N1 position
- Piperidine functionalization : Nucleophilic substitution at the benzimidazole C2 position using 4-hydroxypiperidine derivatives
- Salt formation : Hydrochloride salt preparation via ethanolic HCl treatment to enhance stability
This synthetic pathway built upon earlier work with antihistaminic benzimidazoles, optimizing both yield (typically 60-75%) and purity (>95%) through microwave-assisted reactions.
Significance in Heterocyclic Chemistry Research
The compound exemplifies three key trends in modern heterocyclic chemistry:
A. Hybrid Scaffold Design
By merging benzimidazole's aromatic π-system with piperidine's conformational flexibility, researchers created a scaffold capable of:
- Simultaneous hydrogen bonding (N-H...Cl⁻) and cation-π interactions
- Tunable lipophilicity (LogP ≈ 2.1) through ethyl and piperidine substituents
B. Reactivity Studies
Comparative analyses with analogs reveal:
| Position | Substituent | Impact on Reactivity |
|---|---|---|
| N1 | Ethyl | Enhances metabolic stability vs methyl |
| C2 | Piperidinyloxy | Enables H-bond acceptor sites |
| C4/C5 | Unsubstituted | Preserves aromatic conjugation |
C. Crystallographic Insights
X-ray diffraction studies of related compounds show:
- Dihedral angle of 87.2° between benzimidazole and piperidine planes
- Chloride ion hydrogen-bonded to both NH groups (2.89 Å)
These features make the compound a valuable model for studying solid-state interactions in pharmaceutical cocrystals.
Position within Benzimidazole-Piperidine Class of Compounds
The compound occupies a unique niche in the benzimidazole-piperidine family:
Structural Comparison to Key Analogs
Key Differentiators:
- Ether linkage : The piperidinyloxy group introduces conformational restraint compared to direct C-N bonds
- Salt form : Hydrochloride salt improves aqueous solubility (27 mg/mL vs 3 mg/mL for free base)
- Stereochemical complexity : The piperidine chair conformation creates two pseudoaxial-equatorial isomer populations
Recent molecular docking simulations suggest the ethyl group fills a hydrophobic pocket in model enzymes (PDB: 4U5W), while the protonated piperidine nitrogen coordinates catalytic aspartate residues. These features position it as a lead compound for further SAR exploration in CNS-targeted therapies, though detailed pharmacological data remain unpublished.
Properties
IUPAC Name |
1-ethyl-2-piperidin-4-yloxybenzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.ClH/c1-2-17-13-6-4-3-5-12(13)16-14(17)18-11-7-9-15-10-8-11;/h3-6,11,15H,2,7-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGJAAUXDIBHSCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1OC3CCNCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671424 | |
| Record name | 1-Ethyl-2-[(piperidin-4-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185311-14-1 | |
| Record name | 1-Ethyl-2-[(piperidin-4-yl)oxy]-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30671424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride is a synthetic compound characterized by the molecular formula C₁₄H₂₀ClN₃O and a molecular weight of 281.79 g/mol. This compound features a benzoimidazole core, which is known for its diverse biological activities, particularly in pharmacology. The compound is primarily studied for its potential therapeutic applications, particularly as an enzyme inhibitor in various metabolic pathways.
Enzyme Inhibition
This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic processes. Its structural similarity to other benzoimidazole derivatives suggests that it may interact with various biological targets, potentially modulating their activity.
The mechanism of action involves binding to specific receptors or enzymes, leading to alterations in cellular signaling pathways. This interaction can result in therapeutic effects, making it a candidate for drug development in various therapeutic areas, including:
- Antidepressants
- Anticancer agents
- Neuropharmacological applications
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 1-Methyl-2-(piperidin-4-yloxy)-1H-benzoimidazole | 1185311-04-9 | Methyl group instead of ethyl; similar activity |
| 5-Methoxy-3-(piperidin-4-yl)-1H-indole hydrochloride | 60155-65-9 | Indole core; potential neuropharmacological effects |
| 6-Methoxy-2-piperidin-4-yl-1H-benzimidazole | 578709-04-3 | Methoxy substitution; different pharmacological profile |
The distinct combination of functional groups in this compound may confer unique biological activities compared to these similar compounds.
In Vitro Studies
Research indicates that this compound has been tested in vitro for its ability to inhibit specific enzymes. For example, studies have demonstrated that it significantly inhibits the activity of certain kinases involved in cancer cell proliferation.
In Vivo Studies
In vivo studies have shown promising results regarding the compound's efficacy in animal models. For instance, administration of the compound resulted in reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.
Safety and Toxicology
Toxicological assessments indicate that while the compound exhibits biological activity, it also requires careful evaluation of its safety profile. Early studies suggest a favorable safety margin at therapeutic doses, but further research is necessary to fully characterize its toxicological profile.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-2-(piperidin-4-yl)-1H-benzimidazole Hydrochloride
- Molecular Formula : C₁₆H₂₃N₃O·HCl
- Molecular Weight : 309.83 g/mol
- Key Structural Differences: The 1-position substituent is a 2-ethoxyethyl group instead of ethyl.
- The absence of an oxygen bridge in the piperidine substituent may reduce conformational flexibility, affecting receptor binding .
1-Ethyl-2-[2-dimethylaminopropyl]carbodiimide Hydrochloride (EDC)
- Molecular Formula : C₈H₁₇N₃·HCl
- Molecular Weight : 191.70 g/mol
- Key Structural Differences: EDC contains a carbodiimide group (-N=C=N-) instead of a benzimidazole core. The substituent at the 2-position is a dimethylaminopropyl group.
- Functional Implications :
Colestilan Hydrochloride
- Structure : A copolymer of 1-ethyl-2-(2-hydroxyethyl)-4-methyl-2-oxo-1-imidazole polymet with 1-chloropropane.
- Functional Implications: Unlike the monomeric target compound, Colestilan is a polymer used as an anion-exchange resin for bile-acid binding. The presence of hydroxyethyl and methyl groups in Colestilan enhances its ion-exchange capacity, a feature absent in the target compound .
4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine
- Molecular Formula : C₁₁H₁₉N₃
- Molecular Weight : 193.29 g/mol
- Key Structural Differences :
- Features a 2-methylimidazole ring linked to piperidine via an ethyl chain.
- Lacks the benzimidazole core and hydrochloride salt.
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Structural Flexibility vs.
- Hydrophilicity and Solubility :
- Therapeutic Potential: Benzimidazole derivatives are prevalent in antiviral and anticancer agents. The target compound’s structural features align with kinase inhibitors, suggesting unexplored therapeutic avenues .
Preparation Methods
Synthetic Route Overview
The preparation of 1-Ethyl-2-(piperidin-4-yloxy)-1H-benzimidazole hydrochloride typically involves the nucleophilic substitution of a benzimidazole derivative with a piperidin-4-yloxy moiety, followed by isolation as the hydrochloride salt. The synthetic strategies can be broadly categorized into:
Detailed Preparation Procedures
Coupling Reaction Using Piperidin-4-ol Derivatives
A common approach involves the reaction of a 2-substituted benzimidazole intermediate with piperidin-4-ol or a protected form of it under controlled conditions. For example, in related benzimidazole derivatives synthesis, the following procedure is illustrative:
- Dissolve the benzimidazole derivative in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Cool the solution to 0°C to control reactivity.
- Add piperidin-4-ol hydrochloride or piperidin-4-ol with a base such as DIPEA (N,N-Diisopropylethylamine) dropwise to the reaction mixture.
- Stir the mixture for an extended period (e.g., 16 hours) at 0°C to room temperature to allow coupling.
- Extract the product using ethyl acetate and dry over anhydrous sodium sulfate.
- Concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography using silica gel with a gradient elution of n-hexane and ethyl acetate.
This method yields the coupled benzimidazole-piperidine compound, which can then be converted into the hydrochloride salt by treatment with hydrogen chloride in an appropriate solvent.
Salt Formation and Purification
The hydrochloride salt formation is typically achieved by:
- Dissolving the free base of the compound in an organic solvent such as dichloromethane or methanol.
- Adding a stoichiometric amount of hydrogen chloride gas or hydrochloric acid solution.
- Stirring the mixture to precipitate the hydrochloride salt.
- Isolating the salt by filtration.
- Washing with cold solvents like cyclohexane or methyl tert-butyl ether to remove impurities.
- Drying under vacuum to obtain the pure hydrochloride salt.
Reaction Conditions and Solvent Selection
The choice of solvents and temperature control are critical for optimizing yield and purity:
| Step | Solvent Type | Temperature Range | Notes |
|---|---|---|---|
| Coupling Reaction | Polar aprotic solvents (DMF, DMSO) | 0°C to room temperature | Controls reactivity, solubilizes reactants |
| Extraction | Ethyl acetate | Room temperature | Efficient extraction of product |
| Salt Formation | Dichloromethane, methanol | 0°C to 25°C | Facilitates salt precipitation |
| Washing | Cyclohexane, methyl tert-butyl ether | 0°C to 15°C | Removes impurities, improves purity |
Characterization and Yield Data
- The crude product typically requires purification by column chromatography to achieve high purity.
- Yields reported in analogous benzimidazole-piperidine derivatives range from 68% to 80% after purification.
- Melting points of purified compounds typically fall within 110–176°C depending on the derivative and purity.
- Proton nuclear magnetic resonance (^1H NMR) spectroscopy confirms the structure and purity, showing characteristic multiplets for piperidine protons and benzimidazole aromatic signals.
Alternative Preparation Insights from Patent Literature
While direct preparation methods for 1-Ethyl-2-(piperidin-4-yloxy)-1H-benzimidazole hydrochloride are limited in open literature, related benzimidazole derivatives with piperidinyl substituents have been prepared as described in patent WO2017191651A1. Key points include:
- Use of alcohol, chloro, or polar aprotic solvents for dissolving intermediates.
- Temperature control between 20°C and reflux temperature for dissolution steps.
- Removal of solvents under reduced pressure to isolate amorphous or crystalline forms.
- Crystallization via seeding with polymorphic forms to obtain stable crystalline products.
- Washing and drying steps to enhance polymorphic purity and stability.
These methods, while focused on related compounds, provide a framework adaptable to the preparation of 1-Ethyl-2-(piperidin-4-yloxy)-1H-benzimidazole hydrochloride.
Summary Table of Preparation Steps
| Step No. | Process Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of benzimidazole derivative | Polar aprotic solvent, 0–25°C | Ready for coupling reaction |
| 2 | Addition of piperidin-4-ol + base (DIPEA) | 0°C, stirring for 16 hours | Coupled intermediate formed |
| 3 | Extraction with ethyl acetate | Room temperature | Separation of organic layer |
| 4 | Concentration under reduced pressure | Room temperature | Crude product obtained |
| 5 | Purification by silica gel chromatography | Gradient elution (n-hexane/EtOAc) | Pure compound isolated |
| 6 | Formation of hydrochloride salt | HCl addition, 0–25°C | Hydrochloride salt precipitated |
| 7 | Washing and drying | Cold cyclohexane or ether, vacuum drying | Pure hydrochloride salt obtained |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-Ethyl-2-(piperidin-4-yloxy)-1H-benzoimidazole hydrochloride, and how can intermediates be optimized?
- Methodology : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution and cyclization. A common approach involves coupling 1-ethyl-1H-benzimidazole with piperidin-4-ol derivatives under acidic conditions. Intermediate purity can be improved using column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and monitored via TLC (Rf ~0.3 in 9:1 CHCl₃/MeOH) .
- Critical Step : Ensure anhydrous conditions during the ethylation step to prevent hydrolysis of the benzimidazole core .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 1.4 ppm (t, J=7 Hz, CH₂CH₃), δ 3.2–3.5 ppm (m, piperidine protons), δ 7.6–8.1 ppm (aromatic protons) .
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/ACN gradient) to confirm purity >98% .
- Mass Spec : ESI-MS m/z calculated for C₁₄H₁₈N₃O⁺: 244.14; observed: 244.1 .
Q. What safety protocols are essential when handling this compound?
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (GHS Category 2B) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Q. How does the hydrochloride salt form influence solubility and stability?
- Solubility : The hydrochloride salt enhances water solubility (>50 mg/mL in H₂O at 25°C) compared to the free base. Stability tests (40°C/75% RH for 4 weeks) show <2% degradation via HPLC .
- Storage : Store desiccated at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH). Validate using standardized protocols (e.g., Eurofins Panlabs KinaseProfiler) and orthogonal methods (SPR vs. fluorescence assays) .
- Statistical Analysis : Apply ANOVA to compare inter-lab variability; p<0.05 indicates significant methodological differences .
Q. How can computational modeling guide the design of derivatives with improved target affinity?
- In Silico Workflow :
Docking : Use AutoDock Vina to predict binding poses with histamine H₁/H₄ receptors (PDB: 6PVQ).
MD Simulations : Run 100-ns simulations (AMBER22) to assess ligand-protein stability.
QSAR : Corolate substituent electronegativity with activity (R² >0.85) .
Q. What reaction mechanisms explain the compound’s susceptibility to oxidation?
- Mechanistic Insight : The piperidin-4-yloxy group undergoes autoxidation via radical intermediates, forming N-oxide byproducts. Track using EPR spectroscopy with DMPO spin traps .
- Mitigation : Add antioxidants (0.1% BHT) or store under inert gas (Ar) to suppress degradation .
Q. How do structural modifications impact pharmacokinetic properties?
- Case Study : Ethyl-to-propyl substitution increases logP by 0.5 units, improving BBB penetration (PAMPA-BBB assay: Pe >5×10⁻⁶ cm/s) but reduces aqueous solubility by 30% .
- Balancing Act : Optimize using Hansch analysis to prioritize substituents with ClogP 1–3 and PSA <80 Ų .
Key Considerations for Experimental Design
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
